![molecular formula C22H15N3O7 B2424281 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1448051-60-2](/img/structure/B2424281.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H15N3O7 and its molecular weight is 433.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research into similar compounds focuses on synthesis methodologies that yield heterocyclic compounds with potential biological activities. For instance, studies have demonstrated the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, exhibiting anti-inflammatory and analgesic activities. These methodologies often involve reactions under specific conditions to produce compounds with desired properties, emphasizing the importance of chemical synthesis in drug discovery and material science (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities
The biological activities of compounds with similar structures have been a significant focus of research. For example, compounds synthesized from hydrazonoyl halides exhibited antimicrobial activities, demonstrating the potential of these compounds in developing new antibacterial agents. The antimicrobial screening indicates their efficacy against specific bacterial strains, highlighting the compound's potential in addressing antibiotic resistance (Kolisnyk et al., 2015).
Material Science and Photophysical Properties
Compounds structurally related to the query have been explored for their photophysical properties, leading to applications in material science. For example, research on pyridyl substituted compounds with aggregation-enhanced emission and multi-stimuli-responsive properties indicates potential uses in sensors and optoelectronic devices. These compounds' luminescence in solution and solid state, alongside their reversible mechanochromic properties, offer valuable insights into designing new materials with specific optical properties (Srivastava et al., 2017).
Antiproliferative Activity
The antiproliferative activity against cancer cell lines is another area of interest. For instance, benzochromenopyrimidines were synthesized and evaluated for their activity against colorectal cancer cells, demonstrating the potential of such compounds in cancer therapy. The study highlights the importance of chemical structure in determining biological activity, with specific substitutions leading to enhanced efficacy against cancer cell lines (Choura et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been reported to have antitumor and antibacterial properties, suggesting potential targets could be cellular components involved in these biological processes.
Mode of Action
It’s worth noting that similar compounds have shown to induce apoptosis and cause cell cycle arrests in cancer cells , indicating a possible interaction with cellular components regulating these processes.
Biochemical Pathways
Given the reported antitumor and antibacterial activities of similar compounds , it can be inferred that the compound may interfere with pathways related to cell proliferation and survival.
Result of Action
, similar compounds have been reported to exhibit potent growth inhibition properties against certain cancer cell lines. This suggests that the compound could potentially have a similar effect.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 259.3004
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-N-(2-oxochromen-3-yl)-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O7/c26-19(24-15-8-13-3-1-2-4-16(13)32-21(15)28)14-9-23-22(29)25(20(14)27)10-12-5-6-17-18(7-12)31-11-30-17/h1-9H,10-11H2,(H,23,29)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCRITOFONLJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CNC3=O)C(=O)NC4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
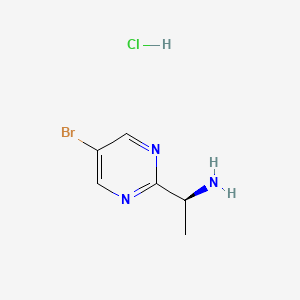
![3-[3-(4-chlorophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2424201.png)
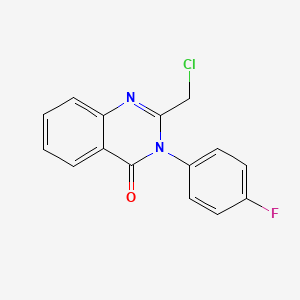
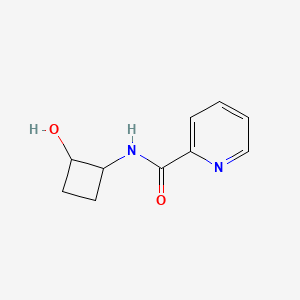
![Methyl 6-bromo-2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2424206.png)

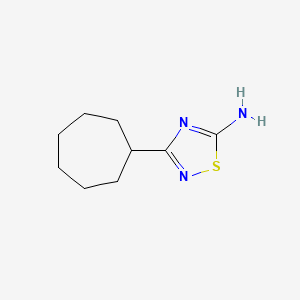
![1,6-Dimethyl-4-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2424211.png)
![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2424212.png)
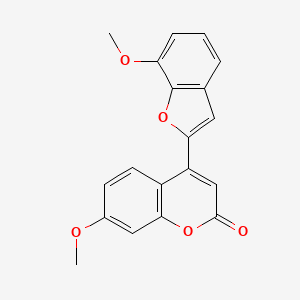
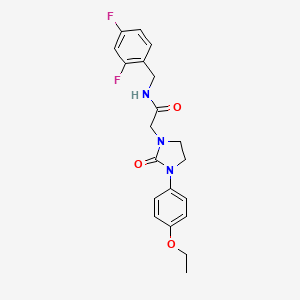

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2424220.png)
![3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2424221.png)
